molecular formula C14H19BrF2O B8573150 5-Bromo-1,3-difluoro-2-[(octan-2-yl)oxy]benzene CAS No. 679436-57-8

5-Bromo-1,3-difluoro-2-[(octan-2-yl)oxy]benzene

Cat. No.: B8573150
CAS No.: 679436-57-8
M. Wt: 321.20 g/mol
InChI Key: FWJBXJQTDBYSAV-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-[(octan-2-yl)oxy]benzene is a useful research compound. Its molecular formula is C14H19BrF2O and its molecular weight is 321.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

679436-57-8

Molecular Formula

C14H19BrF2O

Molecular Weight

321.20 g/mol

IUPAC Name

5-bromo-1,3-difluoro-2-octan-2-yloxybenzene

InChI

InChI=1S/C14H19BrF2O/c1-3-4-5-6-7-10(2)18-14-12(16)8-11(15)9-13(14)17/h8-10H,3-7H2,1-2H3

InChI Key

FWJBXJQTDBYSAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC1=C(C=C(C=C1F)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.0 g of 4-bromo-2,6-difluorophenol, 10.0 ml of (S)-(+)-2-octanol and 16.5 g of triphenylphosphine were dissolved in 300 ml of tetrahydrofuran at about 20° C. with stirring under a nitrogen atmosphere. 12.5 ml of anhydrous (max. 0.0075% of H2O) diisopropyl azodicarboxylate were subsequently added dropwise. The reaction proceeds exothermically. The rate of addition was selected in such a way that the temperature of the mixture did not exceed 45° C. The reaction solution was subsequently stirred for 2 h, and the solvent was then removed in a rotary evaporator. The crude product was purified in a mixture of chlorobutane and heptane in the ratio 1:1 over 2 l of silica gel, giving 14.5 g of 3,5-difluoro-4-(1-methylheptyloxy)bromobenzene as a clear liquid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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